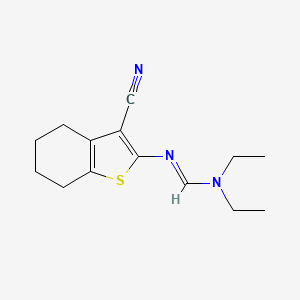
1-methyl-5-(2-naphthyloxy)-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(2-naphthyloxy)-3-nitro-1H-1,2,4-triazole, commonly known as MNNT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNNT is a member of the triazole family of compounds, which are known for their diverse biological activities and pharmacological properties. In
科学的研究の応用
MNNT has been studied for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. MNNT has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. MNNT has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
作用機序
The mechanism of action of MNNT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. MNNT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. MNNT has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects
MNNT has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. MNNT has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. MNNT has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. MNNT has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
実験室実験の利点と制限
MNNT has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. MNNT is also relatively easy to synthesize and can be obtained in large quantities. However, MNNT has some limitations, including its potential toxicity and the need for careful handling and disposal. MNNT can also be expensive to synthesize, which may limit its use in some research applications.
将来の方向性
There are several future directions for the research and development of MNNT. One potential direction is the optimization of the synthesis method to increase yields and reduce costs. Another direction is the exploration of new applications for MNNT, such as its use as a fluorescent probe for the detection of other metal ions or its use as a potential drug for the treatment of other diseases. Further research is also needed to fully understand the mechanism of action of MNNT and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, MNNT is a promising compound that has been extensively studied for its potential applications in scientific research. MNNT has been shown to possess antimicrobial, antiviral, and anticancer properties, and has been used as a fluorescent probe for the detection of metal ions. MNNT has several advantages for use in lab experiments, but also has some limitations that need to be considered. Further research is needed to fully understand the potential of MNNT and its future applications in various fields of scientific research.
合成法
MNNT can be synthesized through a multistep process that involves the reaction of 2-naphthol with methyl chloroacetate, followed by nitration and cyclization. The resulting compound is then purified through recrystallization to obtain pure MNNT. The synthesis of MNNT has been optimized through various methods, such as microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields.
特性
IUPAC Name |
1-methyl-5-naphthalen-2-yloxy-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-16-13(14-12(15-16)17(18)19)20-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKSHFGLDKJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)

